![molecular formula C6H14KN B3055859 Potassium diisopropylamide CAS No. 67459-71-6](/img/structure/B3055859.png)
Potassium diisopropylamide
Overview
Description
Potassium diisopropylamide (KDA) is a chemical compound used in the preparation of lithium-salt-free KDA complexed with TMEDA (N,N,N’,N’-tetramethylethylenediamine). It is used for the flow-metalation of (hetero)arenes .
Synthesis Analysis
KDA is usually prepared by mixing LDA (lithium diisopropylamide) with tBuOK . A modified procedure described by Collum for the preparation of NaDA is used to prepare this base in the absence of any lithium salts . Small slices of oil-free solid potassium suspended in hexane are mixed with diisopropylamine. The resulting suspension is cooled to 0°C and isoprene is added dropwise. After 30 min of stirring at 0°C, the suspension is warmed to 25°C, leading after 6 h reaction time to a dark solution .Molecular Structure Analysis
The molecular structure of a hetero-alkali-metal version of the utility amide LDA shows the complex to be a lithium-rich trinuclear cycle of formula Li2K(DA)3·TMEDA, with two coordinate lithium centres and TMEDA chelated potassium .Chemical Reactions Analysis
The resulting potassium organometallics react instantaneously with various electrophiles, such as ketones, aldehydes, alkyl and allylic halides, disulfides, Weinreb amides, and Me3SiCl, affording functionalized (hetero)arenes in high yields .Scientific Research Applications
1. Preparation of Functionalized Organometallics
Potassium diisopropylamide (KDA) has been utilized in the preparation of functionalized aryl, heteroaryl, and benzylic potassium organometallics. The process involves the flow-metalation of (hetero)arenes, using a mixture of KDA and TMEDA (N,N,N′,N′‐tetramethylethylenediamine), resulting in the formation of various benzylic potassium organometallics. This method is noted for its high yields and the possibility of scaling up without further optimization (Harenberg, Weidmann, & Knochel, 2020).
2. Synthesis of Mixed Alkali Metal-Magnesium Tris-Diisopropylamides
Research has been conducted on the synthesis of heterobimetallic tris-diisopropylamides involving potassium. These compounds have been synthesized by mixing metal alkyl reagents with diisopropylamine and TMEDA in some cases. Such amides have been crystallographically characterized, revealing interesting structural features and potential applications in chemistry (Hevia et al., 2003).
3. Microhardness and Indentation Fracture Studies
Potassium dihydrogen phosphate, closely related to potassium diisopropylamide, has been studied for its microhardness and indentation fracture characteristics. This research is significant for understanding the material properties of potassium compounds in various applications, including electrooptic systems (Fang & Lambropoulos, 2004).
4. Research on Potassium in Agriculture
While not directly involving potassium diisopropylamide, research on potassium in agriculture underlines the importance of potassium compounds in enhancing soil fertility and crop quality. This research delves into the role of potassium in plant physiology, nutrition, and stress mitigation (Römheld & Kirkby, 2010).
5. Catalytic Hydrogenation Using Potassium Compounds
The catalytic hydrogenation of carbon dioxide using potassium-based compounds, including potassium hydroxide, demonstrates the role of potassium in catalysis and chemical synthesis. Such research has implications for environmental chemistry and industrial processes (Tanaka, Yamashita, & Nozaki, 2009).
6. Potassium-Ion Battery Research
The development of potassium-ion batteries using high-capacity anode materials like antimony demonstrates another innovative application of potassium in the field of energy storage and battery technology. Such advancements are crucial for moving beyond current lithium-ion technology (McCulloch et al., 2015).
Mechanism of Action
While there isn’t specific information available on the mechanism of action for Potassium diisopropylamide, it’s worth noting that all class III antiarrhythmic drugs share a common electrophysiological mechanism in that they prolong the action potential duration, and most of the drugs in this class do so primarily by inhibiting repolarizing potassium currents .
Safety and Hazards
properties
IUPAC Name |
potassium;di(propan-2-yl)azanide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.K/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJCODMIXQWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C(C)C.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14KN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454147 | |
Record name | potassium diisopropylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium diisopropylamide | |
CAS RN |
67459-71-6 | |
Record name | potassium diisopropylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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